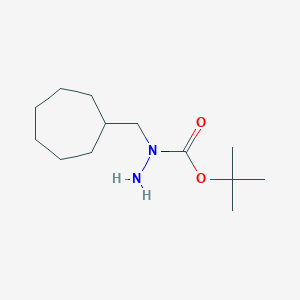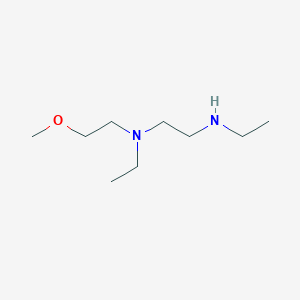
N,N'-diethyl-N'-(2-methoxyethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-diethyl-N'-(2-methoxyethyl)ethane-1,2-diamine is a versatile organic compound with a molecular formula of C8H20N2O. It is characterized by its two ethyl groups and a methoxyethyl group attached to the ethane-1,2-diamine backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of ethylenediamine with ethyl chloride and 2-methoxyethanol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-purity N,N'-diethyl-N'-(2-methoxyethyl)ethane-1,2-diamine.
Chemical Reactions Analysis
Types of Reactions: N,N'-diethyl-N'-(2-methoxyethyl)ethane-1,2-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like chlorine or bromine are used in substitution reactions.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, N,N'-diethyl-N'-(2-methoxyethyl)ethane-1,2-diamine is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is utilized in the study of enzyme inhibition and as a potential therapeutic agent.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs targeting various diseases.
Industry: In the industrial sector, it is used as a solvent, stabilizer, and in the production of polymers and other materials.
Mechanism of Action
The mechanism by which N,N'-diethyl-N'-(2-methoxyethyl)ethane-1,2-diamine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In medicinal applications, it may interact with specific molecular targets, such as receptors or enzymes, to modulate biological processes.
Comparison with Similar Compounds
N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)amide
N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium tetrafluoroborate
N,N-diethyl-N-methyl-N-(2-methoxyethyl)ethanamine
Uniqueness: N,N'-diethyl-N'-(2-methoxyethyl)ethane-1,2-diamine is unique in its structure and reactivity compared to similar compounds. Its specific combination of ethyl and methoxyethyl groups provides distinct chemical properties that make it suitable for various applications.
Properties
Molecular Formula |
C9H22N2O |
|---|---|
Molecular Weight |
174.28 g/mol |
IUPAC Name |
N,N'-diethyl-N'-(2-methoxyethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H22N2O/c1-4-10-6-7-11(5-2)8-9-12-3/h10H,4-9H2,1-3H3 |
InChI Key |
SWLARTAXURWGRK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN(CC)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



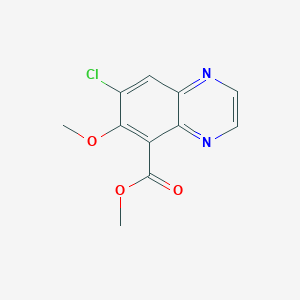
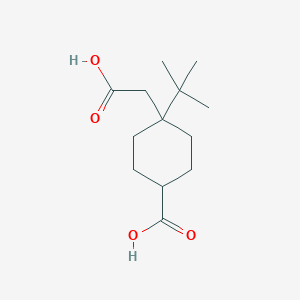

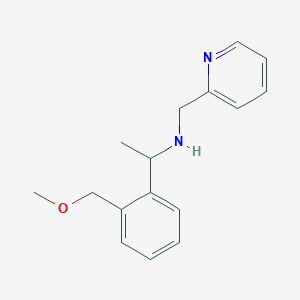
![4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B15355628.png)
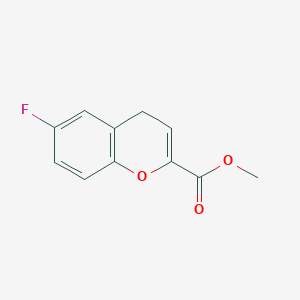

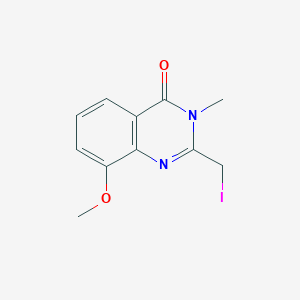
![N-(1-benzylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15355641.png)
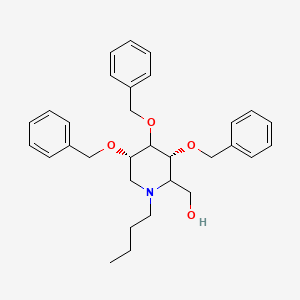
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)

